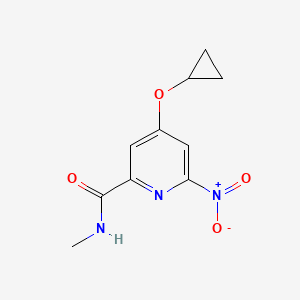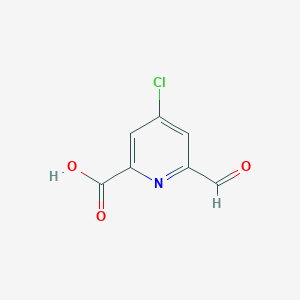
4-Chloro-6-formylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-formylpyridine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chloro group at the 4th position, a formyl group at the 6th position, and a carboxylic acid group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 6-formylpyridine-2-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective chlorination at the 4th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a scalable and cost-effective production method.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products:
Oxidation: 4-Chloro-6-carboxypyridine-2-carboxylic acid.
Reduction: 4-Chloro-6-hydroxymethylpyridine-2-carboxylic acid.
Substitution: 4-Amino-6-formylpyridine-2-carboxylic acid (when reacted with amines).
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-6-formylpyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives. It may also serve as a ligand in the development of metal complexes for biological applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-formylpyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
4-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the formyl group at the 6th position.
6-Formylpyridine-2-carboxylic acid: Similar structure but lacks the chloro group at the 4th position.
4-Chloro-6-hydroxypyridine-2-carboxylic acid: Similar structure but has a hydroxyl group instead of a formyl group at the 6th position.
Uniqueness: 4-Chloro-6-formylpyridine-2-carboxylic acid is unique due to the presence of both the chloro and formyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations. The compound’s ability to undergo selective reactions at different positions makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C7H4ClNO3 |
|---|---|
Peso molecular |
185.56 g/mol |
Nombre IUPAC |
4-chloro-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
Clave InChI |
JJXISRLOBNUKRE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



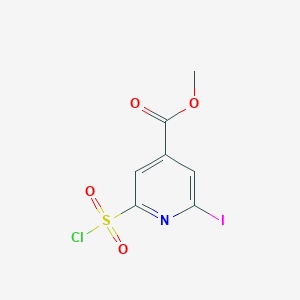
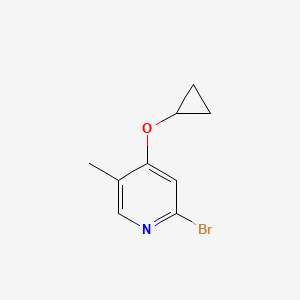
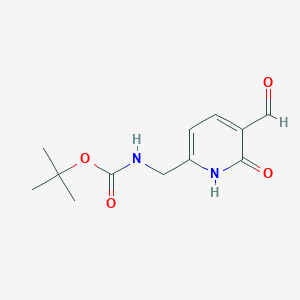
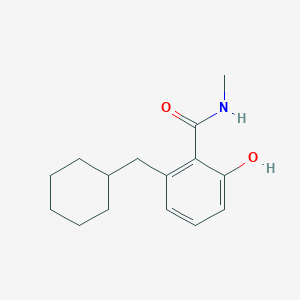



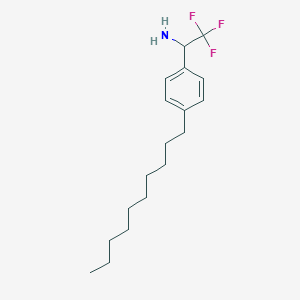

![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)

